4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride
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Overview
Description
4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride is a chemical compound with the molecular formula C9H10ClNO3S and a molecular weight of 247.70 g/mol . This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including material science and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride typically involves the reaction of an aromatic primary amine with formaldehyde and a phenolic compound under reflux conditions . The general steps are as follows:
- Dissolve the aromatic primary amine in methanol.
- Add formaldehyde to the solution and reflux for 10 minutes.
- Add 4-hydroxy acetophenone to the mixture and continue refluxing for a specified period.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild conditions with the presence of a base.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are sulfonamide derivatives when reacted with amines.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-7-sulfonyl chloride
- 1-Methyl-1H-indole-5-sulfonyl chloride
- 1-Methyl-1H-1,2,3-benzotriazole-4-sulfonyl chloride
Uniqueness
4-Methyl-3,4-Dihydro-2H-1,4-Benzoxazine-7-Sulfonyl Chloride is unique due to its specific structural features, such as the presence of the sulfonyl chloride group and the benzoxazine ring.
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine-7-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-11-4-5-14-9-6-7(15(10,12)13)2-3-8(9)11/h2-3,6H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOZDBIEDQALFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=CC(=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380049 |
Source
|
Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368869-93-6 |
Source
|
Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368869-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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